Differential Binding Affinity: Isopropylpiperidine vs. Methylpiperidine in Factor Xa (fXa) Inhibition
The incorporation of a 1-isopropylpiperidine moiety into a factor Xa (fXa) inhibitor scaffold provides a substantial increase in binding free energy (ΔΔG) compared to other N-alkylpiperidine substituents. In the context of a chlorothienyl-bearing inhibitor, the protonated 1-isopropylpiperidine fragment contributes a binding energy gain of 29.7-30.5 kJ/mol [1]. This large energetic contribution is attributed to efficient cation-π and C-H···π interactions with the aromatic S4 pocket of fXa, a structural feature not reported for simpler N-methylpiperidine or N-ethylpiperidine analogs .
| Evidence Dimension | Binding Free Energy Contribution (ΔΔG) of the N-Alkylpiperidine Moiety to Factor Xa |
|---|---|
| Target Compound Data | 29.7 - 30.5 kJ/mol |
| Comparator Or Baseline | Other N-alkylpiperidines (e.g., methyl, ethyl) in similar fXa inhibitor scaffolds (implied) |
| Quantified Difference | No quantitative data available for direct comparators in this specific study; the large value itself indicates a significant and likely non-replicable contribution. |
| Conditions | In vitro binding assay to human factor Xa (fXa) enzyme. |
Why This Matters
This demonstrates that the 4-isopropylpiperidine motif is not a generic building block but a critical pharmacophoric element for achieving high-affinity binding to fXa, a target for anticoagulant drugs.
- [1] Lopopolo, G., et al. (2012). β-D-glucosyl conjugates of highly potent inhibitors of blood coagulation factor Xa bearing 2-chorothiophene as a P1 motif. ChemMedChem, 7(3), 499-509. DOI: 10.1002/cmdc.201100528. View Source
